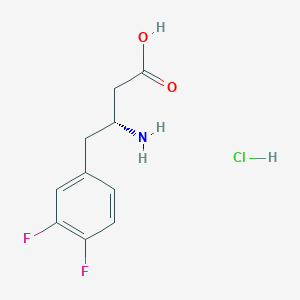

1-(Thiophen-2-ylmethyl)piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including Michael addition, Grignard reactions, and reductive amination. For instance, a novel quinolinone derivative with a piperidinylmethyl moiety was synthesized using Michael addition of a secondary amine to an unsaturated carbonyl compound . Another example is the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, which involved a Grignard reaction followed by oxidation, piperidine substitution, oximation, and reduction . These methods highlight the versatility of piperidine in chemical synthesis.

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a piperidinylmethyl-quinolinone derivative was confirmed by X-ray study, and its conformation was analyzed using DFT methods . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of piperidine and thiophene derivatives has been explored in various chemical reactions. For instance, benzo[b]thiophen dioxides were shown to undergo ring opening to form amides with piperidine . Additionally, the synthesis of a series of piperidine-modified analogues of methyl phenyl acetate involved alkylation and reductive amination . These reactions demonstrate the chemical versatility of piperidine and thiophene moieties in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the NMR chemical shift values and vibrational wavenumbers of a piperidinylmethyl-quinolinone derivative were in good agreement with experimental data, and its electronic absorption spectrum was predicted and found to agree with the experimental one . The thermodynamic properties of these molecules have also been investigated using theoretical calculations, providing valuable information about their stability and reactivity .

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Here are some general applications of piperidine derivatives:

-

Pharmaceutical Industry

-

Anticancer Applications

- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

-

Synthesis of Drugs

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti … .

-

Antiviral Applications

-

Antimalarial Applications

-

Antimicrobial and Antifungal Applications

-

Antihypertensive Applications

-

Analgesic Applications

-

Neurological Applications

- Piperidine derivatives can have effects on the nervous system .

- They can be used in the treatment of various neurological conditions, such as Parkinson’s disease, Alzheimer’s disease, and depression .

- The specific mechanisms of action can vary, but often involve modulating the activity of certain neurotransmitters in the brain .

-

Chemical Synthesis

-

Agricultural Applications

-

Veterinary Medicine

Future Directions

Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidin-3-amine, are gaining increasing attention in the scientific community due to their potential applications in various fields of research and industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name |

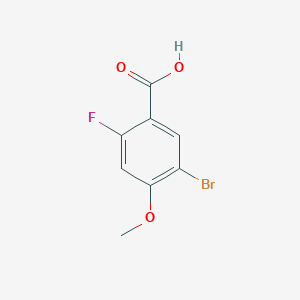

1-(thiophen-2-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTGZMSIPDXPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)piperidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)